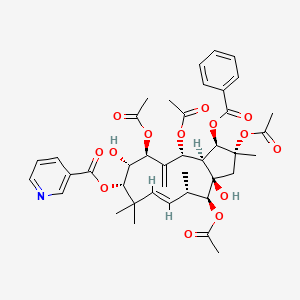

Jatrophane 5

Description

Properties

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H49NO14/c1-22-17-18-39(7,8)36(55-38(49)29-16-13-19-42-20-29)31(47)33(52-25(4)44)23(2)32(51-24(3)43)30-35(54-37(48)28-14-11-10-12-15-28)40(9,56-27(6)46)21-41(30,50)34(22)53-26(5)45/h10-20,22,30-36,47,50H,2,21H2,1,3-9H3/b18-17+/t22-,30-,31+,32-,33-,34-,35+,36+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYDSECXZWCLMS-RWMROPJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098109 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210108-89-7 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery of Jatrophane Diterpenes: From Natural Source to Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jatrophane diterpenes are a class of macrocyclic natural products primarily found in the plant families Euphorbiaceae and Thymelaeaceae.[1] These compounds are characterized by a unique and complex bicyclo[10.3.0]pentadecane core skeleton. Over the past few decades, jatrophanes have garnered significant interest in the scientific community due to their diverse and potent biological activities.[2][3] Notably, they have emerged as a promising class of multidrug resistance (MDR) modulators, capable of reversing the resistance of cancer cells to chemotherapy drugs by inhibiting efflux pumps like P-glycoprotein (P-gp).[4][5] Other reported activities include cytotoxic, anti-inflammatory, and antiviral effects.[2][4] This guide provides a comprehensive overview of the discovery process for jatrophane natural products, detailing the common experimental protocols, key data, and underlying biological mechanisms.

Isolation of Jatrophane Diterpenes from Plant Material

The discovery of novel jatrophane diterpenes begins with the collection and processing of plant material, typically from species of the Euphorbia or Jatropha genera.[4][6] The entire plant, latex, or specific parts like roots may be used for extraction.[1][6] The general workflow involves extraction with organic solvents, followed by a series of chromatographic separations to isolate individual compounds.

Experimental Protocol: Extraction and Isolation

-

Plant Material Preparation: The collected plant material (e.g., whole plants of Euphorbia platyphyllos) is air-dried at room temperature and ground into a fine powder to increase the surface area for extraction.[1]

-

Solvent Extraction: The powdered material is exhaustively extracted by maceration or Soxhlet apparatus with a sequence of solvents of increasing polarity, commonly starting with methanol or ethanol. The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with immiscible solvents such as n-hexane, chloroform, or ethyl acetate. This step fractionates the extract based on polarity, concentrating the diterpenoids typically in the medium-polarity fractions (chloroform or ethyl acetate).

-

Column Chromatography: The bioactive fraction (e.g., the ethyl acetate extract) is subjected to repeated column chromatography.

-

Initial Separation: Silica gel is commonly used as the stationary phase with a gradient elution system (e.g., n-hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.

-

Fine Purification: Sub-fractions showing promising profiles (e.g., by Thin Layer Chromatography) are further purified using techniques like Sephadex LH-20 chromatography (for size exclusion) and High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column, to yield pure compounds.[1]

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is a multi-step process involving a combination of spectroscopic and spectrometric techniques to define the planar structure, relative configuration, and sometimes the absolute configuration.

Experimental Protocol: Structure Determination

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the new compound by providing a highly accurate mass measurement.[1]

-

UV-Visible Spectroscopy: UV-Vis spectroscopy is employed to identify the presence of chromophores, such as conjugated double bonds or aromatic rings (e.g., benzoate esters), which are common features in jatrophane polyesters.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is the cornerstone of structure elucidation for complex molecules like jatrophanes.[7]

-

¹H NMR: Identifies the number and types of protons in the molecule.

-

¹³C NMR & DEPT/JMOD: Determines the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.[1]

-

¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, revealing adjacent protons within a spin system.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information for determining the relative stereochemistry and conformation of the molecule.[1]

-

-

X-Ray Crystallography: If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides unambiguous determination of the complete molecular structure, including the absolute configuration.[8]

Data Presentation: Representative ¹³C NMR Data

The ¹³C NMR chemical shifts are highly characteristic of the jatrophane skeleton. The table below summarizes representative chemical shift ranges for the core carbons, which serve as a valuable resource for identifying new analogues.[6]

| Carbon Position | Chemical Shift (δ) Range (ppm) | Carbon Type | Notes |

| C-1 | 40-45 | CH | Part of the five-membered ring |

| C-2 | 30-35 | CH | Often bears an ester group |

| C-3 | 75-85 | CH | Often bears an ester group |

| C-4 | 130-140 | C | Quaternary, part of a double bond |

| C-5 | 125-135 | CH | Part of a double bond |

| C-6 | 45-55 | CH | Often bears a methyl group |

| C-7 | 70-80 | CH | Often bears an ester group |

| C-8 | 70-80 | CH | Often bears an ester group |

| C-9 | 75-85 | CH | Often bears an ester group |

| C-10 | 35-45 | CH | Part of the five-membered ring |

| C-11 | 40-50 | CH₂ | |

| C-12 | 120-130 | CH | Often part of a double bond |

| C-13 | 135-145 | C | Often part of a double bond |

| C-14 | 200-210 or 70-80 | C=O or CH | Can be a ketone or bear an ester |

| C-15 | 60-70 | CH₂ | Often bears an ester group |

Biological Activity: Multidrug Resistance Reversal

A primary driver for jatrophane discovery is their potent ability to modulate multidrug resistance (MDR) in cancer cells.[4] MDR is a major obstacle in chemotherapy where cancer cells become resistant to a broad range of structurally unrelated anticancer drugs. A common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as efflux pumps to expel drugs from the cell, thereby reducing their intracellular concentration and efficacy.[5]

Jatrophane diterpenes have been shown to inhibit the function of P-gp, re-sensitizing resistant cancer cells to chemotherapeutic agents.[8][9]

Experimental Protocol: MDR Reversal Assay (Calcein-AM Assay)

-

Cell Culture: An MDR cancer cell line overexpressing P-gp (e.g., A2780/ADR) and its non-resistant parental line (e.g., A2780) are cultured under standard conditions.

-

Compound Preparation: Jatrophane diterpenes are dissolved in DMSO to create stock solutions, which are then diluted in culture medium to the desired final concentrations (e.g., 10 µM). Verapamil or XR9577 can be used as a positive control.[10]

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are pre-incubated with the test jatrophane compounds or controls for a short period (e.g., 30 minutes).

-

Calcein-AM, a non-fluorescent substrate of P-gp, is added to all wells. Inside the cell, esterases cleave the AM group, yielding fluorescent calcein.

-

In resistant cells, P-gp pumps the calcein-AM out before it can be cleaved. If a jatrophane inhibitor is effective, P-gp is blocked, and calcein-AM is retained and converted to fluorescent calcein.

-

-

Data Acquisition: The plate is incubated, and the intracellular fluorescence is measured using a fluorescence plate reader. Increased fluorescence in the presence of the jatrophane indicates inhibition of P-gp activity.

Data Presentation: Biological Activities of Representative Jatrophanes

| Compound | Source Organism | Primary Biological Activity | Potency (IC₅₀ or % Inhibition) | Reference |

| Pepluanin A | Euphorbia peplus | P-gp Inhibition | More potent than Cyclosporin A | [5] |

| Jatrophane-type 1 | Euphorbia dendroides | P-gp Inhibition / MDR Reversal | Strong reversal potential | [9] |

| Jatrophane-type 2 | Jatropha curcas | P-gp Inhibition / MDR Reversal | Higher chemo-reversal than verapamil | [8] |

| Jatrophane-type 3 | Synthetic Analogue | ABCB1 (P-gp) Inhibition | ~80% inhibition at 10 µM | [10] |

| Jatrophone | Jatropha gossypiifolia | Cytotoxic / Antitumor | Significant antiproliferative effects | [4] |

Biosynthesis and Chemical Synthesis

The complex structures of jatrophane diterpenes have also attracted significant interest from synthetic chemists. Understanding their natural formation (biosynthesis) provides clues for developing synthetic routes.

Biosynthesis: Jatrophanes are believed to be derived biosynthetically from the C20 precursor geranylgeranyl pyrophosphate (GGPP).[4] Through a series of enzymatic cyclizations, GGPP is converted to casbene, which is the proposed precursor for a wide variety of macrocyclic diterpenes, including the jatrophane skeleton.[4][11]

Total Synthesis: The total synthesis of jatrophanes is a significant challenge due to their strained macrocyclic structure. Successful strategies often employ modern synthetic reactions. Key macrocyclization (ring-forming) strategies that have been reported include:

-

Ring-Closing Metathesis (RCM): A powerful reaction to form large rings by creating a carbon-carbon double bond.[12][13]

-

B-alkyl Suzuki-Miyaura Cross-Coupling: Used to form a key carbon-carbon single bond as part of the macrocyclic core.[12][13]

-

Palladium-Mediated Carbonylative Coupling: Another advanced method used in early syntheses to construct the macrocycle.[7]

These synthetic efforts not only confirm the structures of the natural products but also allow for the creation of non-natural analogues to probe structure-activity relationships (SAR) and develop compounds with improved therapeutic properties.[10]

References

- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. repositum.tuwien.at [repositum.tuwien.at]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Jatrophane 5 from Jatropha curcas: A Technical Guide for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Extraction, Purification, and Characterization of a Potent P-glycoprotein Inhibitor.

Jatrophane 5, a jatrophane diterpenoid found in the plant Jatropha curcas, has emerged as a compound of significant interest for its potent inhibitory effects on P-glycoprotein (P-gp).[1] P-glycoprotein is a key transporter associated with multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. By inhibiting P-gp, compounds like this compound can potentially restore the efficacy of conventional anticancer drugs.[2][3][4] This technical guide provides a comprehensive overview of the isolation of this compound from Jatropha curcas, including detailed experimental protocols and data presentation, to support further research and development in this promising area.

Quantitative Data Summary

While specific yield data for this compound from Jatropha curcas is not extensively reported in the available literature, the following table summarizes typical extraction yields from Jatropha curcas leaves using various solvents. This provides a general indication of the efficiency of initial extraction steps.

| Plant Part | Extraction Solvent | Extraction Method | Yield (%) | Reference |

| Leaves | Methanol (crude) | Maceration | 5.97 | [5] |

| Leaves | Methanol (successive) | Maceration | 3.69 | [5] |

| Leaves | Petroleum Ether | Maceration | 1.36 | [5] |

| Leaves | Ethyl Acetate | Maceration | 1.32 | [5] |

| Leaves | - | Steam Distillation | 0.38 | [6] |

Experimental Protocols

The following protocols are a composite methodology based on established procedures for the isolation of jatrophane diterpenoids from Jatropha species.[7]

Plant Material Collection and Preparation

-

Collection: Whole plants of Jatropha curcas L. are collected. For targeted isolation, roots, stems, or leaves can be processed separately.[7]

-

Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature using maceration. This process is typically repeated three times to ensure complete extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. The jatrophane diterpenoids are typically found in the chloroform or ethyl acetate fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Silica Gel Column Chromatography:

-

The active fraction (e.g., chloroform fraction) is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 100:0 to 0:100 n-hexane:EtOAc).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with jatrophane diterpenoids are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase, to remove pigments and other high molecular weight impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.

-

A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[8][9]

Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pakbs.org [pakbs.org]

- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jipb.net [jipb.net]

Introduction to Jatrophane Diterpenes

An in-depth technical guide on the NMR spectroscopy of jatrophane diterpenes, exemplified by a representative compound, "Jatrophane 5." This document is intended for researchers, scientists, and drug development professionals.

Jatrophane diterpenes are a class of natural products characterized by a distinctive 5/12 bicyclic pentadecane skeleton.[1][2] Found predominantly in the Euphorbiaceae family, these compounds exhibit significant structural diversity due to various oxygenated substituents and complex stereochemistry.[1][3] Many jatrophane diterpenes have demonstrated a range of potent biological activities, including cytotoxicity and the modulation of multidrug resistance (MDR), making them of considerable interest in pharmaceutical research.[4][5][6]

The structural elucidation of these complex molecules relies heavily on modern nuclear magnetic resonance (NMR) spectroscopy. The flexibility of the 12-membered ring and the density of stereocenters make the complete assignment of ¹H and ¹³C NMR spectra a challenging but essential task, often requiring a suite of 1D and 2D NMR experiments.[2][7] This guide provides a comprehensive overview of the NMR spectroscopy of a representative jatrophane, detailing its spectral data, the experimental protocols used for its characterization, and key workflows in its analysis.

NMR Data Presentation: Representative this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for a representative jatrophane structure, referred to here as this compound. The data are compiled based on characteristic values reported for numerous jatrophane polyesters isolated from Euphorbia species.[1][8][9] The spectra are recorded in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C.[10]

Table 1: ¹H NMR Data for this compound (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment |

| 1 | 2.60, 2.45 | m, m | CH₂ | |

| 3 | 5.85 | t | 3.5 | CH |

| 4 | 3.10 | m | CH | |

| 5 | 5.75 | d | 10.2 | CH |

| 7 | 5.25 | d | 3.0 | CH |

| 8 | 5.60 | dd | 10.0, 3.0 | CH |

| 9 | 5.90 | d | 10.0 | CH |

| 11 | 5.65 | d | 16.2 | CH |

| 12 | 5.63 | d | 16.2 | CH |

| 13 | 3.55 | m | CH | |

| 14 | 5.30 | d | 4.0 | CH |

| 15 | 4.28 | s | OH | |

| 17a | 5.20 | s | CH₂ | |

| 17b | 4.85 | s | CH₂ | |

| 18 | 1.25 | s | CH₃ | |

| 19 | 1.23 | s | CH₃ | |

| 20 | 1.10 | d | 6.5 | CH₃ |

| OAc | 2.15, 2.05, 1.98 | s | 3 x CH₃ | |

| Bz (ortho) | 8.10 | d | 7.9 | 2 x CH |

| Bz (meta) | 7.45 | t | 7.6 | 2 x CH |

| Bz (para) | 7.55 | t | 7.3 | CH |

Table 2: ¹³C NMR Data for this compound (150 MHz, CDCl₃)

| Position | δC (ppm) | Assignment |

| 1 | 40.5 | CH₂ |

| 2 | 45.2 | C |

| 3 | 78.5 | CH |

| 4 | 50.1 | CH |

| 5 | 75.8 | CH |

| 6 | 142.5 | C |

| 7 | 74.2 | CH |

| 8 | 72.9 | CH |

| 9 | 80.3 | CH |

| 10 | 38.6 | C |

| 11 | 135.5 | CH |

| 12 | 134.0 | CH |

| 13 | 41.8 | CH |

| 14 | 76.7 | CH |

| 15 | 85.1 | C |

| 16 | 28.9 | CH₃ |

| 17 | 115.0 | CH₂ |

| 18 | 25.5 | CH₃ |

| 19 | 18.2 | CH₃ |

| 20 | 16.5 | CH₃ |

| OAc (C=O) | 170.5, 170.1, 169.5 | C |

| OAc (CH₃) | 21.2, 21.0, 20.8 | CH₃ |

| Bz (C=O) | 166.0 | C |

| Bz (C-1') | 129.8 | C |

| Bz (C-2',6') | 130.0 | CH |

| Bz (C-3',5') | 128.6 | CH |

| Bz (C-4') | 134.1 | CH |

Experimental Protocols

The structural elucidation of jatrophane diterpenes requires a systematic application of various NMR experiments.[3][8]

Sample Preparation

A sample of the purified jatrophane diterpene (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

1D NMR Spectroscopy

-

¹H NMR: Proton NMR spectra are acquired to determine chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms.

-

¹³C NMR: Carbon NMR spectra, often acquired with proton decoupling, provide the chemical shifts for each carbon atom in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is typically run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is used to establish proton-proton connectivity networks within the molecule.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is fundamental for connecting different structural fragments, particularly across quaternary carbons and ester linkages.[11]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary tool for determining the relative stereochemistry and conformation of the molecule.[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes and relationships involved in the study of jatrophane diterpenes.

Caption: Workflow for Jatrophane Isolation and Structure Elucidation.

Caption: Logical Flow of 2D NMR Data in Structure Elucidation.

Caption: Mechanism of P-glycoprotein (MDR) Inhibition by Jatrophanes.

References

- 1. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 4. Crystal and molecular structure of jatrophane diterpenoid (2R,3R,4S,5R,7S,8S,9S,13S,14S,15R)-2,3,8,9-tetraacetoxy-5,14-bis(benzoyloxy)-15-hydroxy-7-(isobutanoyloxy)jatropha-6(17),11(E)-diene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Related Videos - Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities [visualize.jove.com]

- 8. Secure Verification [cer.ihtm.bg.ac.rs]

- 9. researchgate.net [researchgate.net]

- 10. Heliosterpenoids A and B, two Novel Jatrophane-Derived Diterpenoids with a 5/6/4/6 Ring System from Euphorbia helioscopia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

The intricate biosynthetic pathway of jatrophane diterpenes: A technical guide for researchers

For Immediate Release

A comprehensive technical guide detailing the biosynthetic pathway of jatrophane diterpenes has been compiled for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the enzymatic steps, key intermediates, and regulatory mechanisms involved in the formation of these structurally complex and pharmacologically significant natural products.

Jatrophane diterpenes, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family, have garnered significant interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches.

This guide elucidates the multi-step enzymatic cascade that transforms the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), into the characteristic jatrophane skeleton. The pathway commences with the cyclization of GGPP, a reaction catalyzed by terpene synthases (TPSs), with casbene being a key intermediate.[1][2] Subsequent modifications, including oxidations and rearrangements orchestrated by cytochrome P450 monooxygenases (CYPs) and other enzymes like alcohol dehydrogenases, lead to the vast structural diversity observed in jatrophane diterpenes.[2][3]

The Biosynthetic Blueprint: From a Linear Precursor to a Complex Scaffold

The biosynthesis of jatrophane diterpenes is a testament to nature's chemical ingenuity. The journey begins with the ubiquitous isoprenoid pathway, which provides the fundamental building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The Genesis: Formation of Geranylgeranyl Diphosphate (GGPP)

The initial phase of the pathway involves the sequential condensation of IPP and DMAPP units to form the C20 precursor, geranylgeranyl diphosphate (GGPP). This process is catalyzed by GGPP synthase.

The Pivotal Cyclization: From GGPP to Casbene

The linear GGPP molecule undergoes a crucial cyclization step to form the bicyclic diterpene casbene.[1] This reaction is catalyzed by a single enzyme, casbene synthase (CBS), which belongs to the terpene synthase (TPS) family.[1] The formation of casbene is considered a critical branching point, diverting metabolic flux towards the synthesis of various macrocyclic and polycyclic diterpenes, including jatrophanes.[1]

The Path to Complexity: Post-Casbene Modifications

The transformation of casbene into the intricate jatrophane core is a complex process that is not yet fully understood. However, recent research has shed light on the involvement of a series of oxidative and rearrangement reactions. The biosynthetic route from casbene to other macrocyclic diterpenoids is thought to proceed through intermediates like jolkinol C, involving cytochrome P450-catalyzed oxidations and potentially a short-chain alcohol dehydrogenase (ADH).[1]

A key discovery in understanding this part of the pathway was the identification of two cytochrome P450 enzymes, CYP71D445 and CYP726A27, and an alcohol dehydrogenase, ADH1, from Euphorbia lathyris. These enzymes collectively catalyze the conversion of casbene to jolkinol C, a lathyrane diterpenoid.[3] It is hypothesized that the jatrophane skeleton arises from a rearrangement of a lathyrane-type intermediate.[1]

The proposed enzymatic steps are as follows:

-

Regiospecific Oxidation of Casbene: CYP71D445 and CYP726A27 catalyze the regio-specific oxidation of casbene at the C9 and C5 positions, respectively.[3]

-

Dehydrogenation and Cyclization: The subsequent dehydrogenation of the hydroxyl groups by ADH1 is proposed to trigger a rearrangement and cyclization, leading to the formation of the lathyrane skeleton of jolkinol C.[3]

Further functionalization of the jatrophane core by other CYPs, acyltransferases, and other modifying enzymes contributes to the vast array of naturally occurring jatrophane diterpenes.[2]

Visualizing the Pathway

To provide a clear visual representation of the biosynthetic process, the following diagrams have been generated using the DOT language.

Caption: Overview of the jatrophane diterpene biosynthetic pathway.

Quantitative Insights

While extensive quantitative data on the production of specific jatrophane diterpenes is still emerging, studies on Jatropha curcas have indicated that the seeds are a primary site of accumulation for diterpenoids, including the toxic phorbol esters which share a common biosynthetic origin with jatrophanes.[2] Metabolic engineering efforts aimed at increasing the production of valuable diterpenes often focus on upregulating key enzymes in the pathway, such as GGPP synthase and casbene synthase.

| Enzyme/Metabolite | Organism | Tissue/Condition | Quantitative Data | Reference |

| Casbene Synthase (CBS) | Ricinus communis | Seedlings (elicited) | Km for GGPP: 1.9 µM | Dueber et al., 1978 |

| Phorbol Esters | Jatropha curcas | Seeds | Higher concentrations compared to other tissues | de Farias et al., 2020[2] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the jatrophane biosynthetic pathway.

Heterologous Expression and Purification of Terpene Synthases

This protocol describes the expression of terpene synthase genes in E. coli and subsequent purification of the recombinant proteins.

Caption: Workflow for heterologous expression and purification of terpene synthases.

Methodology:

-

Cloning: The open reading frame (ORF) of the terpene synthase gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET or pMAL, which often include affinity tags (e.g., His-tag, MBP-tag) for purification.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culturing: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600) of 0.6-0.8.

-

Induction: Protein expression is induced by adding an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture. The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-24 hours) to enhance the production of soluble protein.

-

Harvesting and Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or other methods to release the cellular contents.

-

Purification: The soluble protein fraction is separated from the cell debris by centrifugation. The recombinant protein is then purified from the supernatant using affinity chromatography corresponding to the tag on the protein (e.g., Ni-NTA resin for His-tagged proteins, amylose resin for MBP-tagged proteins).

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein can then be used for functional assays.

In Vitro Terpene Synthase Activity Assay

This protocol outlines a method to determine the enzymatic activity of a purified terpene synthase.

Caption: Workflow for an in vitro terpene synthase activity assay.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM HEPES, pH 7.2), a divalent cation cofactor (e.g., 10 mM MgCl2), dithiothreitol (DTT) to maintain a reducing environment, and the purified terpene synthase.

-

Initiation: The reaction is initiated by the addition of the substrate, geranylgeranyl diphosphate (GGPP).

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

-

Extraction: The reaction is stopped, and the terpene products are extracted from the aqueous phase using an organic solvent such as n-hexane or ethyl acetate. An internal standard can be added at this stage for quantification.

-

Analysis: The organic extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products based on their retention times and mass spectra compared to authentic standards.

Functional Characterization of Cytochrome P450 Enzymes in a Heterologous Host

This protocol describes a method for functionally characterizing plant CYPs by co-expressing them with a partner reductase and a relevant terpene synthase in a heterologous host like Nicotiana benthamiana.

Caption: Workflow for in vivo functional characterization of CYPs.

Methodology:

-

Vector Construction: The ORFs of the candidate CYP gene and a suitable cytochrome P450 reductase (CPR) gene are cloned into plant expression vectors.

-

Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens.

-

Co-infiltration: Cultures of Agrobacterium carrying the CYP, CPR, and the relevant terpene synthase (e.g., casbene synthase) are mixed and co-infiltrated into the leaves of Nicotiana benthamiana.

-

Incubation and Harvest: The infiltrated plants are incubated for several days to allow for transient gene expression and metabolite production. The infiltrated leaf patches are then harvested.

-

Metabolite Extraction: The harvested leaf tissue is ground, and metabolites are extracted using an appropriate solvent (e.g., ethyl acetate).

-

Analysis: The extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxygenated diterpene products formed by the action of the CYP enzyme.

Future Directions

The elucidation of the complete biosynthetic pathway of jatrophane diterpenes is an active area of research. The definitive identification and characterization of the "jatrophane synthase" or the enzyme complex responsible for the rearrangement of the lathyrane intermediate into the jatrophane core remains a key objective. Further investigation into the regulatory networks governing the expression of biosynthetic genes will also be crucial for developing effective metabolic engineering strategies. The detailed protocols and pathway information provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of this knowledge into practical applications in medicine and biotechnology.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

The Core Mechanism of Action of Jatrophanes in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as a promising area of cancer research. Their complex macrocyclic structure bestows upon them a range of biological activities, with significant potential for development as novel anti-cancer therapeutics. This technical guide provides an in-depth exploration of the core mechanisms of action of jatrophanes, with a specific focus on Jatrophane 5 and its analogues, in the context of cancer biology. We will delve into their effects on multidrug resistance, cell signaling pathways, apoptosis, cell cycle, and angiogenesis. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and drug development efforts in this field.

Reversal of Multidrug Resistance (MDR)

A primary and extensively studied mechanism of action for jatrophanes is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1), which actively efflux cytotoxic drugs from the cell, reducing their intracellular concentration and efficacy.

Jatrophanes, including the specifically identified This compound (2,5,7,14-tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-9-nicotinoyloxyjatropha-6(17),11E-diene), have been shown to be potent inhibitors of P-gp.[1][2] This inhibition re-sensitizes resistant cancer cells to conventional chemotherapeutic agents. Some jatrophane derivatives have demonstrated a P-gp inhibitory potency significantly higher than that of the known modulator verapamil.[3] The mechanism of P-gp inhibition is believed to be competitive, where the jatrophane molecule binds to the drug-binding site of the transporter, thereby preventing the efflux of co-administered anticancer drugs.[3] Furthermore, some jatrophanes have been observed to stimulate the ATPase activity of P-gp, which may interfere with the transporter's normal function.[3][4]

Quantitative Data on P-gp Inhibition and Cytotoxicity

The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for various jatrophane diterpenes, illustrating their cytotoxic and MDR-reversing activities across different cancer cell lines.

| Jatrophane Compound | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | Cytotoxicity (SRB) | 1.8 | [5] |

| Euphosorophane A | MCF-7/ADR | P-gp Reversal (DOX) | 0.092 (EC50) | [3] |

| Compound 17 (derivative) | MCF-7/ADR | P-gp Reversal (DOX) | 0.182 (EC50) | [4] |

| Esulatin M | EPG85-257RDB (Resistant Gastric Cancer) | Cytotoxicity | 1.8 | [6] |

| Esulatin M | EPP85-181RDB (Resistant Pancreatic Cancer) | Cytotoxicity | 4.8 | [6] |

| This compound | DLD1-TxR (Colorectal MDR cells) | P-gp Inhibition | Potent inhibitor | [1] |

| Jatrophanes 2 & 5 | DLD1-TxR | P-gp Inhibition | More potent than Verapamil | [7] |

| Euphodendroidin D | P-gp expressing cells | P-gp Inhibition | 2-fold more potent than Cyclosporin A | [8] |

Modulation of Key Signaling Pathways

Jatrophanes exert their anticancer effects by targeting critical signaling pathways that regulate cell survival, proliferation, and metastasis.

Inhibition of the PI3K/AKT/NF-κB Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central signaling cascade that is frequently hyperactivated in many cancers, promoting cell survival, proliferation, and drug resistance.[9][10] The jatrophane diterpene, jatrophone, has been demonstrated to significantly down-regulate the expression levels of PI3K, AKT, and NF-κB in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[5][11][12] By inhibiting this pathway, jatrophone can suppress the pro-survival signals in cancer cells, leading to apoptosis and a reduction in migratory and invasive potential.[5][9][11][12]

Signaling Pathway Diagram: Jatrophane Inhibition of PI3K/AKT/NF-κB

Caption: Jatrophane inhibition of the PI3K/AKT/NF-κB signaling pathway.

Induction of Apoptosis and Autophagy

Jatrophanes have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[6] This is a critical mechanism for eliminating cancerous cells. Studies have demonstrated that certain jatrophanes can induce both early and late-stage apoptosis.[5] The induction of apoptosis is often mediated through the activation of caspases, such as caspase-3.[6]

In addition to apoptosis, some jatrophanes, like jatrophone, can also induce autophagy in resistant breast cancer cells.[5][11] Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or leading to cell death. In the context of jatrophone treatment, the induction of autophagy appears to contribute to its overall cytotoxic effect.[5][11]

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Jatrophanes can interfere with this process by inducing cell cycle arrest. Specifically, jatrophone has been observed to cause a significant arrest in the S and G2/M phases of the cell cycle in resistant breast cancer cells.[5][11] This prevents the cells from dividing and proliferating, thereby inhibiting tumor growth. In combination with other chemotherapeutics like paclitaxel, jatrophanes can enhance the G2/M arrest.[13]

Logical Relationship Diagram: Jatrophane Effects on Cell Fate

Caption: Jatrophane-induced cell cycle arrest, apoptosis, and autophagy leading to cancer cell death.

Microtubule Interaction

There is evidence to suggest that jatrophanes possess microtubule-interacting activity.[13][14][15] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, making them an important target for anticancer drugs like paclitaxel. Some studies have shown that jatrophanes can stimulate the assembly of purified tubulin in vitro, leading to the formation of microtubule structures.[14][15] This interaction with microtubules could contribute to the observed cell cycle arrest at the G2/M phase and the overall cytotoxic effects of these compounds.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. Some jatrophanes have demonstrated anti-angiogenic properties by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.[13] By inhibiting VEGF, jatrophanes can potentially suppress tumor growth by limiting its blood supply.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of jatrophane mechanisms of action.

Cytotoxicity and Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of jatrophanes on cancer cell lines and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[16][17][18] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[16][17][18]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the jatrophane compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the jatrophane. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: MTT Assay

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with jatrophanes.

Principle: This assay utilizes Annexin V, a protein that has a high affinity for phosphatidylserine (PS), and propidium iodide (PI), a fluorescent nucleic acid stain.[19][20][21] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[19][20][21] PI is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[19][20][21]

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the jatrophane compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blot Analysis of PI3K/AKT/NF-κB Pathway Proteins

Objective: To determine the effect of jatrophanes on the expression and phosphorylation status of key proteins in the PI3K/AKT/NF-κB signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins.

Methodology:

-

Protein Extraction: Treat cells with the jatrophane compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-NF-κB p65, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

Conclusion

Jatrophane diterpenes, including this compound, represent a versatile class of natural products with a multi-pronged mechanism of action against cancer. Their ability to circumvent multidrug resistance by inhibiting P-glycoprotein is a particularly compelling feature for future therapeutic development. Furthermore, their capacity to induce apoptosis and cell cycle arrest, modulate critical pro-survival signaling pathways like PI3K/AKT/NF-κB, interact with microtubules, and inhibit angiogenesis underscores their potential as potent anticancer agents. The detailed experimental protocols and visual aids provided in this guide are intended to equip researchers with the necessary tools to further investigate and harness the therapeutic potential of this fascinating class of compounds. Continued research into the structure-activity relationships and optimization of the pharmacological properties of jatrophanes will be crucial in translating their promise into tangible clinical benefits for cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CA2301082C - Anti-cancer compounds - Google Patents [patents.google.com]

- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TalkMED AI Paper-TAP [tap.talkmed.com]

- 12. researchgate.net [researchgate.net]

- 13. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological properties of jatrophane polyesters, new microtubule-interacting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. fivephoton.com [fivephoton.com]

- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Apoptosis Protocols | USF Health [health.usf.edu]

A Comprehensive Technical Guide to the Biological Activity Screening of Jatrophane 5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Jatrophane diterpenes, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family, have garnered significant interest in drug discovery due to their complex structures and diverse biological activities.[1][2] This guide focuses on Jatrophane 5 and its analogs, providing a detailed overview of their screening for various therapeutic properties, including potent multidrug resistance (MDR) reversal, cytotoxicity, anti-inflammatory effects, and induction of autophagy. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and oncology.

Introduction to Jatrophane Diterpenes

Jatrophanes are characterized by a unique 5/12 bicyclic carbon skeleton.[3] These natural products are isolated from various plant species, particularly those of the Euphorbia and Jatropha genera.[4] Their intricate molecular architecture, featuring multiple stereocenters and functional groups, makes them attractive scaffolds for drug development.[2] The biological activities of jatrophanes are broad, encompassing anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2] A particularly promising area of research is their ability to reverse multidrug resistance in cancer cells, a major obstacle in successful chemotherapy.[2][5] this compound, a natural product isolated from Jatropha curcas L., has emerged as a powerful inhibitor of P-glycoprotein (P-gp), a key transporter involved in MDR.[6]

Key Biological Activities and Quantitative Data

The screening of this compound and its structural relatives has revealed a range of biological effects. The following tables summarize the key quantitative findings from various in vitro studies.

Jatrophanes have been extensively studied as modulators of P-glycoprotein (P-gp or ABCB1), a membrane transporter that actively pumps chemotherapeutic drugs out of cancer cells.[7] this compound demonstrates potent P-gp inhibition, often exceeding that of known modulators like verapamil and tariquidar.[6]

| Compound/Analog | Cell Line | Assay Type | Concentration | Reversal Fold (RF) / Activity | Reference |

| This compound | DLD1-TxR (Colorectal) | P-gp Inhibition | Not specified | Potent inhibition, higher than R(+)-verapamil and Tariquidar | [6] |

| Jatrophane Diterpenes (1 & 2) | L5178Y MDR (Mouse Lymphoma) | Rhodamine-123 Exclusion | Dose-dependent | Significant MDR reversing activity | [8] |

| Jatrophane Diterpenes (7 & 8) | MCF-7/ADR (Breast Cancer) | Chemosensitivity | 10 µM | RF = 12.9 and 12.3 (Comparable to Verapamil at 13.7) | [5] |

| Jatrophane Diterpene (9) | MCF-7/ADR (Breast Cancer) | Chemosensitivity | 10 µM | RF = 36.82 | [5] |

| Jatrophane Diterpenes (19, 25, 26) | HepG2/ADR, MCF-7/ADR | Chemoreversal | Not specified | Potent modulators with greater ability than tariquidar | [9][10] |

The direct anticancer activity of jatrophanes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Compound/Analog | Cell Line | IC50 Value (µM) | Reference |

| Euphoscopin C (Jatrophane) | A549-Paclitaxel Resistant (Lung) | 6.9 | [11] |

| Euphorbiapene D (Jatrophane) | A549-Paclitaxel Resistant (Lung) | 7.2 | [11] |

| Euphoheliosnoid A (Jatrophane) | A549-Paclitaxel Resistant (Lung) | 9.5 | [11] |

| Jatrophone | Hep G2 (Liver) | 3.2 | [12] |

| Jatrophone | WiDr (Colon) | 8.97 | [12] |

| Jatrophone | HeLa (Cervical) | 5.13 | [12] |

| Jatrophone | AGS (Stomach) | 2.5 | [12] |

| Esulatin M (this compound) | EPG85-257RDB (MDR Gastric) | 1.8 | [13] |

| Pubescenol (Jatrophane) | MCF-7, NCI-H460, SF-268 | Moderate Inhibition | [14][15] |

Jatrophanes have shown potential in modulating inflammatory responses, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).

| Compound/Analog | Assay | Cell/Model System | IC50 Value / Effect | Reference |

| Jatrocurcasenone I (Lathyrane) | NO Production | LPS-induced RAW264.7 | Potent Inhibition | [16] |

| Euphthymifolol A (Jatrophane) | NO Production | LPS-induced BV-2 microglia | 63.3 µM | [17] |

| Dichloromethane Fraction (Jatrophone-containing) | Carrageenan-induced Edema | Rat Model | 32.5% reduction in articular diameter (10 mg/kg, i.v.) | [18] |

| Dichloromethane Fraction (Jatrophone-containing) | Carrageenan-induced Nociception | Rat Model | Reduced Paw Elevation Time to 14.8 s (10 mg/kg, i.v.) | [18] |

Recent studies have explored the ability of jatrophanes to modulate cellular degradation and recycling pathways, such as autophagy.

| Compound/Analog | Assay | Cell Line | Concentration | Effect | Reference |

| Euphopepluanone G (Jatrophane) | LysoTracker Red Staining | HeLa | 20 µM | 151.7% increase in staining intensity | [19] |

| Euphopepluanone F (Jatrophane) | LysoTracker Red Staining | HeLa | 20 µM | 141.3% increase in staining intensity | [19] |

| Euphopepluanone H (Jatrophane) | LysoTracker Red Staining | HeLa | 20 µM | 136.4% increase in staining intensity | [19] |

| Euphopepluanone K (Jatrophane) | LysoTracker Red Staining | HeLa | 20 µM | 130.1% increase in staining intensity | [19] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used in the biological activity screening of this compound and its analogs.

The screening of a natural product like this compound typically follows a multi-step process from isolation to biological characterization.

Caption: General workflow for natural product screening.

Human cancer cell lines (e.g., MCF-7, Hep G2, A549, DLD1-TxR) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[19] Cells are maintained in a humidified incubator at 37°C with 5% CO2. Drug-resistant cell lines are typically maintained in media containing a low concentration of the selective cytotoxic agent (e.g., doxorubicin or paclitaxel) to preserve the resistance phenotype.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the jatrophane compound for 48-72 hours.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT into purple formazan crystals.[12]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

-

Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

This assay measures the inhibitory effect of a compound on the P-gp efflux pump function.[5]

-

Cell Preparation: MDR-overexpressing cells (e.g., MCF-7/ADR) are harvested and washed.

-

Pre-incubation: Cells are pre-incubated with the jatrophane compound or a positive control (e.g., verapamil) at a non-toxic concentration for 30-60 minutes at 37°C.

-

Rho123 Loading: Rhodamine 123, a fluorescent substrate of P-gp, is added to the cell suspension and incubated for another 30-60 minutes.

-

Efflux Period: Cells are washed and resuspended in fresh medium (with or without the test compound) and incubated to allow for P-gp-mediated efflux of Rho123.

-

Measurement: The intracellular fluorescence of Rho123 is measured using a flow cytometer.

-

Analysis: A potent P-gp inhibitor like this compound will block the efflux of Rho123, resulting in higher intracellular fluorescence compared to untreated cells.

-

Cell Seeding: RAW264.7 murine macrophage cells are seeded in 96-well plates.[16]

-

Treatment: Cells are co-treated with the jatrophane compound and an inflammatory stimulus, typically lipopolysaccharide (LPS), for 24 hours.[16]

-

Nitrite Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Analysis: The absorbance is read at 540 nm. A decrease in absorbance indicates inhibition of NO production. The IC50 value for NO inhibition is then calculated.[17]

-

Cell Culture: HeLa cells are grown on coverslips or in glass-bottom dishes.[19]

-

Compound Treatment: Cells are treated with the jatrophane compound for a specified period (e.g., 3 hours).[19]

-

Staining: LysoTracker Red, a fluorescent dye that accumulates in acidic organelles like lysosomes, is added to the live cells and incubated for 30 minutes.

-

Imaging: Cells are washed and immediately imaged using fluorescence microscopy.

-

Quantification: The fluorescence intensity is quantified using image analysis software. An increase in LysoTracker staining intensity suggests an induction of lysosomal biogenesis, a key step in the autophagy pathway.[19]

Signaling Pathways and Mechanisms of Action

Visualizing the complex cellular pathways involved is crucial for understanding the mechanism of action of this compound.

This compound reverses multidrug resistance by directly inhibiting the P-gp efflux pump, leading to the intracellular accumulation of chemotherapeutic agents and subsequent cancer cell death.

Caption: this compound inhibits P-gp, preventing drug efflux.

Jatrophanes may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is critical for the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).

Caption: Jatrophanes may inhibit LPS-induced NO production.

Certain jatrophanes can stimulate the autophagy pathway, potentially by enhancing lysosomal biogenesis, which promotes cellular homeostasis and can also lead to cancer cell death under certain contexts.

Caption: Jatrophanes can induce autophagy via lysosomal biogenesis.

Conclusion and Future Directions

This compound and related diterpenes represent a highly promising class of natural products with significant therapeutic potential. Their most notable activity is the potent reversal of P-glycoprotein-mediated multidrug resistance, which could lead to novel strategies for overcoming resistance in cancer chemotherapy.[9][10] Furthermore, their cytotoxic, anti-inflammatory, and autophagy-inducing properties warrant further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library of this compound analogs to identify the key pharmacophoric elements and optimize potency and selectivity.[9][10]

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and inflammation to assess efficacy, toxicity, and pharmacokinetics.[10]

-

Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its polypharmacological profile.

-

Synergistic Combinations: Investigating the synergistic effects of this compound when combined with standard chemotherapeutic agents to enhance their efficacy in resistant cancers.[20]

This technical guide provides a foundational resource for scientists dedicated to exploring the rich therapeutic landscape of jatrophane diterpenes, with this compound standing out as a compelling lead compound for the development of next-generation anticancer and anti-inflammatory agents.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 13. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - Repository of the Academy's Library [real.mtak.hu]

- 14. Bioactive diterpenoids, a new jatrophane and two ent-abietanes, and other constituents from Euphorbia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FDUP - Bioactive diterpenoids, a new jatrophane and two ent-abietanes, and other constituents from Euphorbia pubescens [sigarra.up.pt]

- 16. New lathyrane diterpenoids with anti-inflammatory activity isolated from the roots of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antinociceptive and anti-inflammatory activities of the Jatropha isabellei dichloromethane fraction and isolation and quantitative determination of jatrophone by UFLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Jatrophane 5 as a P-glycoprotein Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp). P-gp functions as a broad-spectrum efflux pump, actively removing a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and specific P-gp inhibitors is a critical strategy to circumvent MDR and resensitize cancer cells to chemotherapy.

Jatrophane diterpenoids, a class of natural products predominantly isolated from plants of the Euphorbiaceae family, have emerged as a promising new class of P-gp inhibitors.[1][2] Among these, Jatrophane 5, a specific diterpenoid polyester, has demonstrated potent P-gp inhibitory activity, in some cases surpassing that of established modulators.[3][4] This technical guide provides a comprehensive overview of the current knowledge on this compound as a P-gp inhibitor, focusing on quantitative data, detailed experimental protocols, and the putative mechanisms of action.

Quantitative Analysis of P-glycoprotein Inhibition

The P-gp inhibitory activity of this compound and its analogs has been quantified using various in vitro assays. The data presented below is a compilation from multiple studies, highlighting the potency of this class of compounds. It is important to note that different studies may use different cell lines, substrates, and assay conditions, leading to variations in the reported values. The numbering of Jatrophane compounds can also vary between publications; therefore, where possible, data for structurally similar and highly potent jatrophanes are also included for comparative purposes.

| Compound Name/Identifier | Cell Line | Assay Type | Substrate | Potency Metric | Value | Reference(s) |

| This compound | DLD1-TxR (colorectal) | - | - | - | Potent P-gp inhibitor, stronger than Verapamil and Tariquidar | [3][5] |

| Euphosorophane A (Compound 1) | MCF-7/ADR (breast) | Doxorubicin Reversal | Doxorubicin | EC50 | 92.68 ± 18.28 nM | [6][7] |

| Euphosorophane A (Compound 1) | MCF-7/ADR (breast) | DOX Transport Inhibition | Doxorubicin | Ki | 0.49-0.50 µM | [6] |

| Euphodendroidin D (Compound 4) | K562/R7 (leukemia) | Daunomycin Efflux | Daunomycin | Relative Potency | ~2-fold more potent than Cyclosporin A | [1][8] |

| Pepluanin A | K562/R7 (leukemia) | Daunomycin Efflux | Daunomycin | Relative Potency | At least 2-fold more potent than Cyclosporin A | [8][9][10] |

| Compound 17 (Jatrophane Derivative) | MCF-7/ADR (breast) | Doxorubicin Reversal | Doxorubicin | EC50 | 182.17 ± 32.67 nM | [11] |

| Compound 26 (Jatrophane Derivative) | HepG2/ADR, MCF-7/ADR | Rho123 Efflux/Chemoreversal | Rho123/Adriamycin | - | Potent MDR modulator | [12][13] |

Experimental Protocols

This section details the methodologies for two key experiments used to characterize this compound as a P-gp inhibitor.

Rhodamine 123 (Rho123) Efflux Assay

This assay functionally measures the activity of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123 from P-gp-overexpressing cells. Inhibition of P-gp leads to increased intracellular accumulation of Rho123.[14][15][16]

a. Materials:

-

P-gp-overexpressing cell line (e.g., MCF-7/ADR, K562/R7) and the corresponding parental cell line.

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-buffered saline (PBS).

-

Rhodamine 123 stock solution (in DMSO).

-

This compound stock solution (in DMSO).

-

Positive control inhibitor (e.g., Verapamil, Cyclosporin A).

-

Flow cytometer.

b. Protocol:

-

Cell Seeding: Seed the P-gp-overexpressing and parental cells in 6-well plates or culture flasks and grow to 70-80% confluency.

-

Cell Harvest: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free culture medium at a density of 1 x 10^6 cells/mL.

-

Inhibitor Incubation: Aliquot the cell suspension into flow cytometry tubes. Add varying concentrations of this compound (e.g., 0.1 to 100 µM) and the positive control to the respective tubes. Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.

-

Efflux Period: Centrifuge the cells, remove the supernatant containing Rho123 and the inhibitor, and resuspend the cell pellet in fresh, pre-warmed, inhibitor-free medium.

-

Incubation for Efflux: Incubate the cells for an additional 30-60 minutes at 37°C to allow for the efflux of Rho123.

-

Sample Preparation for Flow Cytometry: Place the tubes on ice to stop the efflux. Wash the cells twice with ice-cold PBS.

-

Data Acquisition: Resuspend the final cell pellet in PBS and analyze the intracellular fluorescence of Rho123 using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).

-

Data Analysis: The increase in mean fluorescence intensity in the presence of this compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value by plotting the percentage of fluorescence increase against the logarithm of the inhibitor concentration.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this ATPase activity.[9][17]

a. Materials:

-

P-gp-containing membrane vesicles (commercially available or prepared from P-gp-overexpressing cells).

-